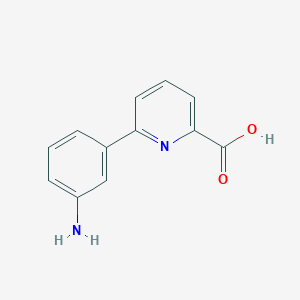

6-(3-Aminophenyl)picolinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(3-aminophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c13-9-4-1-3-8(7-9)10-5-2-6-11(14-10)12(15)16/h1-7H,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APPZUWSRWDJQDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60611257 | |

| Record name | 6-(3-Aminophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261925-21-6 | |

| Record name | 6-(3-Aminophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 6-(3-Aminophenyl)picolinic Acid

Introduction

In the landscape of modern drug discovery and agrochemical research, the picolinic acid scaffold represents a privileged structure, serving as a cornerstone for developing novel herbicides and therapeutic agents.[1] The introduction of diverse substituents onto this core allows for the fine-tuning of molecular properties, dictating everything from target engagement to pharmacokinetic profiles. 6-(3-Aminophenyl)picolinic acid (CAS No: 1261925-21-6) is one such derivative, incorporating a key 3-aminophenyl moiety that offers a versatile handle for further chemical elaboration.[2]

This technical guide provides an in-depth exploration of the core physicochemical properties of this compound. As a Senior Application Scientist, this document is structured not as a rigid report, but as a practical and authoritative resource for fellow researchers, scientists, and drug development professionals. We will delve into the critical parameters that govern the behavior of this molecule—solubility, melting point, and ionization state (pKa)—and provide field-proven, step-by-step experimental protocols for their accurate determination. The causality behind experimental choices is explained, ensuring that each protocol functions as a self-validating system for generating reliable and reproducible data, a cornerstone of robust scientific inquiry.

Compound Identification and Core Properties

The foundational step in any physicochemical assessment is the unambiguous identification of the molecule . The structural and molecular details are the basis from which all other properties are derived.

-

Chemical Structure:

-

Molecular Formula: C₁₂H₁₀N₂O₂[2]

-

Molecular Weight: 214.22 g/mol [2]

-

CAS Registry Number: 1261925-21-6[2]

Quantitative Physicochemical Data Summary

While specific experimental data for this compound is not extensively published, we can infer expected properties based on its structural motifs—a picolinic acid core and an aniline substituent. The following table summarizes these critical parameters and references the parent compound, picolinic acid, for context. The primary value of this guide lies in the robust methodologies provided to determine these values experimentally.

| Property | Reference Value (Picolinic Acid) | Significance in Drug Development |

| Melting Point (°C) | 136-138[3] | A key indicator of purity and lattice energy. Impurities typically lower and broaden the melting range.[4] |

| Aqueous Solubility | Slightly soluble (0.41%)[3] | Directly impacts bioavailability, dissolution rate, and formulation strategies. Poor solubility is a major hurdle in drug development.[5] |

| pKa (Dissociation Constant) | ~5.3-5.4[6][7] | Governs the ionization state at physiological pH, which profoundly affects absorption, distribution, metabolism, and excretion (ADME) properties.[8] |

Spectral Characterization Profile

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. Based on the structure of this compound, the following spectral characteristics are anticipated:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be complex, featuring distinct signals for the protons on both aromatic rings (the pyridine and the phenyl rings). Key diagnostic signals would include a broad singlet for the carboxylic acid proton (typically >10 ppm), signals for the amine (-NH₂) protons, and a series of doublets and triplets in the aromatic region (typically 6.5-8.5 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show 12 distinct carbon signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will appear at the most downfield position (typically >165 ppm). The remaining signals will be in the aromatic region (typically 110-150 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present.[9] Key absorption bands would include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch from the carbonyl group (around 1700 cm⁻¹), and N-H stretching vibrations from the primary amine (around 3300-3500 cm⁻¹).[9]

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For this compound, the molecular ion peak (M+) would be observed at an m/z value corresponding to its molecular weight of 214.22.

Experimental Methodologies

The following sections provide detailed protocols for the experimental determination of the key physicochemical properties. These methods are designed to be robust and reproducible, providing the high-quality data necessary for lead optimization and candidate selection.

Melting Point Determination

The melting point is a fundamental property used to assess the purity of a crystalline solid. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden this range.[4]

Protocol: Capillary Melting Point Determination using a Mel-Temp Apparatus

-

Sample Preparation:

-

Place a small amount of dry this compound onto a clean, dry watch glass.

-

Grind the compound into a fine powder using a spatula.[10]

-

Jab the open end of a glass capillary tube into the powder to collect a small amount of the sample.[11]

-

Invert the capillary tube and gently tap it on a hard surface, or drop it down a long hollow tube, to pack the sample into the closed end. The packed sample height should be approximately 2-3 mm.[10][11]

-

-

Apparatus Setup:

-

Insert the packed capillary tube into a slot in the heating block of the melting point apparatus.[11]

-

Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.

-

-

Measurement:

-

Rapid Preliminary Measurement: If the approximate melting point is unknown, heat the sample at a medium-to-fast rate to quickly determine a rough melting range. This saves time in subsequent, more accurate measurements.[11]

-

Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point. Using a fresh sample, begin heating at a medium rate until the temperature is about 15-20°C below the expected melting point.[11]

-

Reduce the heating rate significantly, aiming for a temperature increase of no more than 1-2°C per minute.[10] This slow rate is critical to ensure the system remains in thermal equilibrium, providing an accurate reading.[11]

-

Record the temperature at which the first droplet of liquid appears (T₁).

-

Continue heating slowly and record the temperature at which the entire sample has completely melted into a clear liquid (T₂).[12]

-

The melting point is reported as the range T₁ - T₂.

-

-

Validation:

-

Repeat the accurate measurement with at least one more fresh sample to ensure the results are consistent and reproducible.

-

Caption: Workflow for accurate melting point determination.

Aqueous Solubility Determination

Solubility is a critical parameter that influences a drug's absorption and bioavailability.[5] The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[13][14]

Protocol: Shake-Flask Method for Equilibrium Solubility

-

System Preparation:

-

Prepare a series of vials containing a suitable buffer at a relevant physiological pH (e.g., phosphate-buffered saline, pH 7.4).[5] The use of a buffer is critical as the solubility of ionizable compounds like this compound is pH-dependent.

-

Add an excess amount of the solid compound to each vial. The visual presence of undissolved solid at the end of the experiment is necessary to ensure saturation has been reached.[14]

-

-

Equilibration:

-

Seal the vials securely.

-

Place the vials in a shaker or rotator bath set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[14] The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Phase Separation:

-

Once equilibrated, remove the vials and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant (the saturated solution). It is crucial to avoid aspirating any solid particles.

-

Separate the saturated solution from the solid phase via filtration (using a syringe filter, e.g., 0.22 µm PTFE) or centrifugation.[15]

-

-

Quantification:

-

Accurately dilute the clear, saturated filtrate with a suitable solvent (e.g., the buffer solution or mobile phase for HPLC).

-

Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][13]

-

A standard calibration curve must be prepared using known concentrations of the compound to ensure accurate quantification.

-

-

Validation and Reporting:

-

The experiment should be performed in triplicate to ensure the precision of the measurement.

-

Solubility is reported in units such as mg/mL or µM at the specified pH and temperature.

-

Caption: Shake-flask workflow for equilibrium solubility.

pKa Determination

The pKa value indicates the strength of an acid or base and is a primary determinant of a drug's properties in the body.[8][16] For a molecule like this compound with both an acidic (carboxylic acid) and a basic (amine and pyridine nitrogen) center, determining its pKa values is essential. Potentiometric titration is a well-established and accurate method for this purpose.[17][18]

Protocol: pKa Determination by Potentiometric Titration

-

Apparatus Setup:

-

Calibrate a pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[18]

-

Use a temperature-controlled reaction vessel equipped with a magnetic stirrer.

-

-

Sample Preparation:

-

Accurately weigh and dissolve a sample of the compound in a suitable solvent system. For sparingly soluble compounds, a co-solvent system (e.g., water-methanol) may be required.[16]

-

The final concentration should be around 1 mM.[18]

-

Maintain a constant ionic strength throughout the experiment by adding a background electrolyte like KCl (e.g., 0.15 M).[18]

-

-

Titration Procedure:

-

To determine the acidic pKa (carboxylic acid), titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

To determine the basic pKa (amine/pyridine), first acidify the sample with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (~2) and then titrate with the standardized strong base (0.1 M NaOH).[17][18]

-

Add the titrant in small, precise increments using a burette.

-

After each addition, allow the pH reading to stabilize before recording both the volume of titrant added and the corresponding pH.[17]

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added to generate a titration curve.

-

The pKa value corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[18] This point can be identified as the inflection point on the first derivative of the curve (ΔpH/ΔV vs. V).

-

Specialized software can be used for accurate calculation of pKa values from the titration data.

-

Caption: Workflow for pKa determination via potentiometric titration.

Conclusion

This compound is a compound of significant interest due to its versatile chemical structure, which is amenable to further modification for applications in drug discovery and materials science. While specific experimental data for this molecule requires dedicated laboratory investigation, its physicochemical profile can be reliably characterized using the robust, gold-standard methodologies detailed in this guide. Accurate determination of properties such as melting point, solubility, and pKa is not merely an academic exercise; it is a critical, foundational step in the rational design of new chemical entities. The protocols provided herein offer a clear and validated pathway for researchers to generate the high-quality data needed to advance their scientific objectives and unlock the full potential of this and other novel compounds.

References

- Babic, S., et al. (2007). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. [Source 1]

-

Al-Ghananeem, A. M. (n.d.). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies.[8]

- University of Calgary. (n.d.).

- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. [Source 4]

-

Chemistry For Everyone. (2025, January 30). How To Determine Melting Point Of Organic Compounds?. YouTube.[10]

- Slideshare. (n.d.).

- DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Source 7]

- Creative Bioarray. (n.d.).

- Chemistry LibreTexts. (2022, April 7). 6.

- SSERC. (n.d.).

- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. [Source 11]

- ChemWhat. (n.d.). 6-Amino-3-(3-cyanophenyl)picolinic acid CAS#: 1258632-39-1. [Source 12]

- Slideshare. (n.d.). solubility experimental methods.pptx. [Source 13]

- Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Source 14]

- ACS Publications. (2019, February 14).

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Source 16]

- PubChem. (n.d.). 6-Amino-3-(3-BOC-aminophenyl)picolinic acid. [Source 17]

- Chemical Database. (n.d.). picolinic acid. [Source 18]

- CAS Common Chemistry. (n.d.). Picolinic acid. [Source 19]

- Wikipedia. (n.d.). Picolinic acid. [Source 20]

-

Bawa, R. A., & Beatty, A. M. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6, 372-377.[19]

-

Wang, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1348.[1]

- Pharmaffiliates. (n.d.). CAS No : 98-98-6 | Product Name : Picolinic Acid. [Source 23]

- DrugFuture. (n.d.). Picolinic Acid. [Source 24]

- Grokipedia. (n.d.). Picolinic acid. [Source 25]

- ResearchGate. (n.d.).

- Biosynth. (n.d.). This compound, min 97%. [Source 27]

- PubChem. (n.d.). 3-Aminopicolinic acid. [Source 28]

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Source 29]

- ChemicalBook. (n.d.). 6-Aminopyridine-3-carboxylic acid(3167-49-5). [Source 30]

- Medires Publishing. (n.d.). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). [Source 31]

- Google Patents. (n.d.). WO2021076681A1 - Process for synthesis of picolinamides. [Source 32]

- MDPI. (n.d.). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)

- ResearchGate. (n.d.).

- MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid. [Source 35]

- Frontiers. (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. [Source 36]

- PubMed. (2015, May 8). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. [Source 37]

- ChemicalBook. (n.d.). 2-Picolinic acid CAS#: 98-98-6. [Source 38]

- Google Patents. (n.d.).

- MDPI. (n.d.). Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. [Source 40]

- lookchem. (n.d.). Cas 98-98-6,Picolinic acid. [Source 41]

- ResearchGate. (n.d.). Experimental and theoretical IR and Raman spectra of picolinic, nicotinic and isonicotinic acids. [Source 42]

- ChemicalBook. (n.d.). 2-Picolinic acid(98-98-6) 1H NMR spectrum. [Source 43]

- The Royal Society of Chemistry. (2012).

Sources

- 1. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. Picolinic acid - Wikipedia [en.wikipedia.org]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. lifechemicals.com [lifechemicals.com]

- 6. picolinic acid [chemister.ru]

- 7. Picolinic Acid [drugfuture.com]

- 8. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. byjus.com [byjus.com]

- 13. sciforum.net [sciforum.net]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. pubs.acs.org [pubs.acs.org]

- 16. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. irl.umsl.edu [irl.umsl.edu]

6-(3-Aminophenyl)picolinic acid CAS number 1261925-21-6

An In-Depth Technical Guide to 6-(3-Aminophenyl)picolinic Acid (CAS: 1261925-21-6)

Authored by: A Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a pivotal building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this guide synthesizes its chemical properties, synthesis, and applications, with a particular focus on its emerging role in targeted protein degradation.

Core Compound Identity and Physicochemical Properties

This compound is a bifunctional molecule featuring a picolinic acid scaffold substituted with an aminophenyl group. This unique arrangement of a metal-chelating picolinic acid motif and a versatile primary amine handle makes it a highly valuable intermediate in the synthesis of complex bioactive molecules.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1261925-21-6 | [2] |

| IUPAC Name | 6-(3-aminophenyl)pyridine-2-carboxylic acid | [3] |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [3] |

| Molecular Weight | 214.22 g/mol | |

| Appearance | Typically an off-white to yellow or brown solid | [4] |

| Purity | Commercially available at ≥97% | |

| Storage | Room temperature, under inert gas | |

| InChI Key | APPZUWSRWDJQDL-UHFFFAOYSA-N |

Molecular Structure:

The structure combines a pyridine-2-carboxylic acid core with a 3-aminophenyl substituent at the 6-position.

Caption: Chemical structure of this compound.

Strategic Synthesis: The Suzuki-Miyaura Coupling Approach

The synthesis of 6-aryl-picolinic acids is most efficiently achieved via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the field-proven method of choice due to its high functional group tolerance, mild reaction conditions, and the commercial availability of diverse boronic acid reagents.[5][6]

The core principle involves the coupling of a halogenated picolinic acid derivative with an appropriately protected aminophenylboronic acid. The use of a protecting group on the amine (e.g., Boc) and esterification of the carboxylic acid are critical pre-coupling steps to prevent side reactions and catalyst deactivation.

Workflow 1: Representative Synthesis of this compound

Caption: Generalized Suzuki-Miyaura synthesis workflow.

Exemplary Protocol: Suzuki-Miyaura Coupling

Causality: This protocol is designed for maximal yield and purity. The choice of a palladium catalyst with phosphine ligands is standard for robust C-C bond formation.[7] The biphasic solvent system (dioxane/water) and an inorganic base (potassium carbonate) effectively facilitate the transmetalation step, which is often rate-limiting in the catalytic cycle.[5][8]

-

Reaction Setup : To a dry, argon-purged flask, add methyl 6-bromopicolinate (1.0 eq), 3-(tert-butoxycarbonylamino)phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Solvent and Catalyst Addition : Add a 4:1 mixture of 1,4-dioxane and water. Degas the mixture by bubbling argon through it for 15-20 minutes. Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Reaction Execution : Heat the mixture to 80-90°C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Workup and Purification : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Deprotection : The resulting ester is then subjected to acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to remove the Boc protecting group, followed by saponification (e.g., lithium hydroxide in THF/water) to hydrolyze the methyl ester, yielding the final product.

Application Spotlight: A Key Building Block for Targeted Protein Degradation

This compound has gained significant traction as a versatile building block for Proteolysis-Targeting Chimeras (PROTACs).[9] PROTACs are heterobifunctional molecules that induce the degradation of a specific protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[10][11]

A PROTAC consists of three components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[12][13] The this compound scaffold is exceptionally well-suited for constructing the linker and E3 ligase-binding portions of a PROTAC.

-

The Picolinic Acid Moiety : This group can serve as a structural element within the linker or, more strategically, as a component of the E3 ligase ligand itself. For instance, it is a key structural feature in ligands that bind to the von Hippel-Lindau (VHL) E3 ligase.

-

The 3-Amino Handle : The primary amine at the meta-position of the phenyl ring is a crucial point for chemical modification. It provides a nucleophilic site for amide bond formation, allowing for the covalent attachment of the linker, which is then connected to the POI-binding ligand.

Diagram 1: Role in PROTAC Architecture

Caption: Conceptual role in a PROTAC ternary complex.

Analytical and Quality Control Methodologies

Robust analytical methods are essential to confirm the identity, purity, and stability of this compound. A combination of chromatographic and spectroscopic techniques is typically employed.

Table 2: Key Analytical Techniques

| Technique | Purpose | Expected Observations |

| HPLC/UPLC | Purity assessment and quantification | A single major peak on a reversed-phase C18 column. Purity typically >97%. |

| LC-MS | Identity confirmation and impurity profiling | Detection of the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺. |

| ¹H NMR | Structural elucidation | Characteristic aromatic proton signals for both the pyridine and phenyl rings. A broad singlet for the -NH₂ protons and a downfield signal for the carboxylic acid proton. |

| FT-IR | Functional group identification | Characteristic stretches for N-H (amine), C=O (carboxylic acid), and O-H bonds. |

Protocol: High-Performance Liquid Chromatography (HPLC)

Causality: Reversed-phase HPLC is the gold standard for analyzing moderately polar small molecules. A C18 column provides excellent separation based on hydrophobicity. The acidic mobile phase (formic or trifluoroacetic acid) ensures the carboxylic acid and amine groups are protonated, leading to sharp, symmetrical peak shapes and reproducible retention times.[14][15][16]

-

Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A : 0.1% Formic Acid in Water.

-

Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

-

Gradient : Start with 5-10% B, ramp up to 95% B over 10-15 minutes, hold for 2 minutes, and re-equilibrate at initial conditions.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 254 nm and 280 nm.

-

Sample Preparation : Dissolve the compound in a small amount of methanol or DMSO and dilute with the initial mobile phase.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. While a specific safety data sheet (SDS) for this exact compound is not publicly detailed, data from structurally similar aminophenyl and picolinic acid derivatives provide a strong basis for safe handling protocols.[17][18][19][20]

Table 3: Hazard and Safety Information

| Category | Recommendation | Rationale |

| Hazards | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. Harmful if swallowed. | Based on data for analogous compounds like aminophenylboronic acids and other picolinic acid derivatives.[17][19] |

| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat. | Standard practice to prevent skin and eye contact with chemical powders.[18] |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid dust formation. | Prevents inhalation of airborne particles, which can cause respiratory irritation.[20] |

| Storage | Store in a tightly sealed container in a cool, dry place. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended. | Protects the compound from moisture and atmospheric oxidation, which can degrade the amine functionality. |

| First Aid | Eyes : Rinse cautiously with water for several minutes. Skin : Wash with plenty of soap and water. Inhalation : Move to fresh air. Ingestion : Rinse mouth and seek medical attention. | Standard first aid procedures for chemical exposure.[17][18] |

Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is an enabling tool for the advancement of targeted therapeutics. Its well-defined structure, predictable reactivity, and strategic placement of functional groups make it a cornerstone in the synthesis of PROTACs and other complex molecular architectures. As the field of targeted protein degradation continues to expand, the demand for high-quality, versatile building blocks like this will undoubtedly grow. Future research will likely focus on incorporating this scaffold into novel E3 ligase ligands and developing more streamlined, scalable synthesis routes to meet the demands of preclinical and clinical drug development.

References

- Chemical Abstracts Service. (n.d.). CAS RN 1261925-21-6.

-

Zare, A., et al. (2021). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. Scientific Reports. Available at: [Link]

-

Dazzi, C., et al. (2001). New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. Journal of Chromatography B. Available at: [Link]

-

Mawatari, K., et al. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. International Journal of Tryptophan Research. Available at: [Link]

-

NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

-

Wikipedia. (n.d.). Picolinic acid. Retrieved January 9, 2026, from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 9, 2026, from [Link]

-

Mawatari, K., et al. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. International Journal of Tryptophan Research. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 9, 2026, from [Link]

-

Singer, A. W., & McElvain, S. M. (n.d.). Picolinic acid hydrochloride. Organic Syntheses Procedure. Available at: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. Available at: [Link]

-

Farnaby, W., et al. (2022). Mechanism of degrader-targeted protein ubiquitinability. Nature Chemical Biology. Available at: [Link]

-

Bawa, R. A., & Beatty, A. M. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering. Available at: [Link]

-

Lee, H., et al. (2023). Targeted Protein Degradation: Principles and Applications of the Proteasome. International Journal of Molecular Sciences. Available at: [Link]

-

Hocek, M., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids. Collection of Czechoslovak Chemical Communications. Available at: [Link]

-

Scott, J. S., et al. (2023). Central Nervous System Targeted Protein Degraders. Pharmaceuticals. Available at: [Link]

-

Liu, A., et al. (2012). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. Journal of Chromatography A. Available at: [Link]

- Renk, E. F., & Clauson-Kaas, N. (1966). U.S. Patent No. 3,228,950. U.S. Patent and Trademark Office.

-

University of Dundee. (n.d.). About targeted protein degradation. Retrieved January 9, 2026, from [Link]

-

Zhao, L., et al. (2023). Recent advances in targeted protein degraders as potential therapeutic agents. RSC Medicinal Chemistry. Available at: [Link]

-

Higashi, T., et al. (2007). Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B. Available at: [Link]

Sources

- 1. Picolinic acid - Wikipedia [en.wikipedia.org]

- 2. 1261925-21-6(this compound) | Kuujia.com [es.kuujia.com]

- 3. This compound | 1261925-21-6 [sigmaaldrich.com]

- 4. Buy potassium benzenesulfonate (EVT-420990) | 934-55-4 [evitachem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. dundee.ac.uk [dundee.ac.uk]

- 10. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeted Protein Degradation: Principles and Applications of the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. chemicalbook.com [chemicalbook.com]

6-(3-Aminophenyl)picolinic acid derivatives and analogs

<_

An In-depth Technical Guide to 6-(3-Aminophenyl)picolinic Acid Derivatives and Analogs for Drug Discovery Professionals

Introduction

The picolinic acid scaffold is a "privileged" structural motif in modern medicinal chemistry, forming the core of numerous approved therapeutics and clinical candidates.[1][2] Its unique combination of a pyridine ring and a carboxylic acid provides a versatile platform for developing molecules that can interact with a wide range of biological targets through various mechanisms, including enzyme inhibition and metal chelation.[1][3] This guide focuses on a specific, highly promising subclass: this compound and its derivatives. The introduction of the 3-aminophenyl group at the 6-position of the picolinic acid core creates a rich chemical space for derivatization, enabling the fine-tuning of pharmacological properties and the development of potent and selective therapeutic agents.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the synthesis, mechanism of action, structure-activity relationships (SAR), and therapeutic potential of this important class of compounds, grounded in authoritative scientific literature.

Core Scaffold and Synthetic Strategies

The foundational structure consists of a picolinic acid (pyridine-2-carboxylic acid) core with an aminophenyl substituent at the 6-position. This arrangement offers multiple points for chemical modification to optimize biological activity, selectivity, and pharmacokinetic properties.

General Synthetic Workflow: Suzuki-Miyaura Cross-Coupling

A cornerstone of synthesizing 6-aryl-picolinic acid derivatives is the Suzuki-Miyaura cross-coupling reaction. This powerful method allows for the formation of a carbon-carbon bond between a halogenated pyridine precursor and a phenylboronic acid derivative.

Caption: General workflow for Suzuki-Miyaura cross-coupling to synthesize 6-aryl-picolinic acids.

Detailed Experimental Protocol: Synthesis of a Picolinamide Derivative

The following protocol outlines a common multi-step synthesis, beginning with a Suzuki coupling to form the C-C bond, followed by hydrolysis of the resulting ester and subsequent amide coupling. This exemplifies the modularity of the synthetic approach.[4]

Step 1: Suzuki-Miyaura Coupling of Chloro-cyanopyridine and Arylboronic Acid [4]

-

To a reaction vessel, add the chloro-cyanopyridine (1 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (2 eq.), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq.).

-

Add a suitable solvent system, typically a mixture of toluene, ethanol, and water.

-

Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at reflux (typically 80-100 °C) for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the coupled cyano-derivative.[4]

Step 2: Alkaline Hydrolysis of the Nitrile [4]

-

Dissolve the cyano-derivative from Step 1 in a mixture of ethanol and aqueous sodium hydroxide (e.g., 2M NaOH).

-

Heat the mixture to reflux for 4-8 hours until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and acidify with a mineral acid (e.g., 2M HCl) to a pH of approximately 3-4 to precipitate the carboxylic acid.

-

Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain the picolinic acid intermediate.[4]

Step 3: Amide Coupling [4]

-

Suspend the carboxylic acid from Step 2 (1 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling reagent, for example, propanephosphonic anhydride (T3P) (1.5 eq.) or HATU (1.2 eq.), and a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 eq.).[5][6]

-

Add the desired amine (1.1 eq.) to the mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase, concentrate, and purify the final picolinamide product by column chromatography or recrystallization.[4]

Rationale for Choices: The use of a palladium catalyst is crucial for the efficiency of the Suzuki coupling. The choice of base and solvent can significantly impact yield and reaction time. For the amide coupling, reagents like T3P or HATU are used to activate the carboxylic acid, facilitating a high-yield reaction with the amine under mild conditions.[4][5][6]

Mechanism of Action and Biological Targets

Derivatives of picolinic acid exert their biological effects through diverse mechanisms of action, often functioning as potent enzyme inhibitors or metal chelators.[1][7] The specific mechanism is highly dependent on the overall molecular structure and the nature of the substituents.

Enzyme Inhibition

A primary mechanism for this class of compounds is the inhibition of key enzymes involved in disease pathology. The pyridine nitrogen and adjacent carboxylic acid can form critical hydrogen bonds and ionic interactions within an enzyme's active site, while the 6-phenyl group and its substituents can occupy hydrophobic pockets, enhancing binding affinity and selectivity.[2][8]

A significant area of investigation for picolinic acid derivatives is in oncology, where they have been designed as inhibitors of various kinases and other enzymes critical for cancer cell growth and survival.[2][9] For example, molecular docking studies have shown that certain picolinic acid derivatives can effectively occupy the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR) kinase domain, a well-known target in lung cancer therapy.[9]

Caption: Hypothetical inhibition of a kinase signaling pathway by a picolinic acid derivative.

Metal Chelation

Picolinic acid is a well-established chelating agent.[1][3] This property can be harnessed for therapeutic effect by disrupting the function of metalloenzymes that are essential for the proliferation of cancer cells or pathogens.[7] By binding to and sequestering metal ions like zinc, these compounds can destabilize the structure of critical proteins, such as zinc-finger transcription factors, leading to an anti-proliferative effect.[7]

Structure-Activity Relationships (SAR)

Systematic modification of the this compound scaffold has yielded crucial insights into the relationship between chemical structure and biological activity. The SAR for this class is often target-specific, but general trends can be observed.

A recent study on picolinamide antibacterials targeting Clostridioides difficile provides an excellent case study in SAR.[4] While the initial hit was an isonicotinamide, subsequent optimization revealed that repositioning the nitrogen to create a picolinamide scaffold dramatically increased selectivity.[4]

| Modification Site | Observation | Impact on Activity/Selectivity | Reference |

| Pyridine Ring (SAR²) | Isomerization from isonicotinamide to 2,4-substituted picolinamide. | Inactive against MRSA but highly active against C. difficile, achieving >1000-fold selectivity. | [4] |

| Phenyl Ring (SAR³) | Introduction of various substituents on the phenyl ring. | Most substitutions maintained activity against C. difficile, but selectivity varied. Nitro-containing analogs showed some improved selectivity. | [4] |

| Amide Linker (SAR¹) | Modification of the amide portion of the molecule. | The nature of the amine coupled to the picolinic acid is critical for potency and target engagement. | [4] |

This table illustrates how subtle changes to the core scaffold can lead to profound differences in biological activity and selectivity, a key principle in drug design.

Therapeutic Applications and Future Directions

The versatility of the this compound scaffold has led to its exploration in a wide array of therapeutic areas.

Oncology

The antiproliferative effects of picolinic acid derivatives have been demonstrated against various cancer cell lines.[7][9] One study identified a novel derivative that induced endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells (A549), with a GI₅₀ of 99.93 µM.[9] The ability to inhibit key oncogenic drivers like EGFR kinases makes this scaffold highly attractive for the development of new anti-cancer agents.[9]

Infectious Diseases

The development of highly selective picolinamide-based antibacterials against C. difficile highlights the potential of this chemical class to address the urgent threat of antibiotic resistance.[4] The exquisite selectivity observed for some analogs is particularly significant, as it could lead to treatments that eradicate the pathogen while preserving the normal gut microbiota, potentially reducing the high rates of infection recurrence.[4]

Herbicides

Beyond medicine, picolinic acid derivatives are a cornerstone of synthetic auxin herbicides.[10] Recent research has involved replacing the 6-position substituent with aryl-substituted pyrazoles, leading to compounds with potent herbicidal activity against weeds like Arabidopsis thaliana while showing safety for crops such as corn and wheat.[10] This demonstrates the broad utility of the picolinic acid core in different areas of chemical biology.

Future Outlook

The this compound scaffold remains a fertile ground for drug discovery. Future research will likely focus on:

-

Target-Specific Design: Leveraging computational tools like molecular docking to design derivatives with high affinity and selectivity for novel and challenging biological targets.[9][10]

-

Fragment-Based Drug Discovery (FBDD): Using the picolinic acid core as a starting point for building more complex and potent inhibitors.[11]

-

Bioconjugation: Functionalizing the scaffold to attach it to biological vectors for targeted drug delivery or for use in molecular imaging.[3]

Conclusion

The this compound framework represents a validated and highly adaptable platform for the development of novel therapeutic agents. Its synthetic tractability, combined with the diverse mechanisms by which its derivatives can modulate biological systems, ensures its continued relevance in drug discovery and medicinal chemistry. By understanding the core principles of its synthesis, mechanism of action, and structure-activity relationships, researchers can continue to unlock the full potential of this remarkable chemical class to address unmet medical needs.

References

- Title: Picolinic acid derivatives for the prevention and treatment of cancer in animals. Source: Google Patents.

-

Title: Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Source: PubMed Central. URL: [Link]

-

Title: A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Source: Pharmacia. URL: [Link]

-

Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Source: PMC - PubMed Central. URL: [Link]

-

Title: Synthesis of Some Aminopicolinic Acids. Source: IRL @ UMSL. URL: [Link]

-

Title: 6-Amino-3-(3-BOC-aminophenyl)picolinic acid. Source: PubChem. URL: [Link]

- Title: Picolinic acid derivatives and their use as intermediates. Source: Google Patents.

-

Title: Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. Source: PubMed Central. URL: [Link]

-

Title: Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. Source: RSC Publishing. URL: [Link]

-

Title: Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Source: PMC - NIH. URL: [Link]

- Title: New picolinic acid derivatives and their use as intermediates. Source: Google Patents.

-

Title: Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Source: PMC - NIH. URL: [Link]

-

Title: Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Source: MDPI. URL: [Link]

-

Title: REVIEW ON DRUG DISCOVERY AND QSAR STUDY OF PYRAZOLE DERIVATIVES. Source: ijrpr. URL: [Link]

-

Title: Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. Source: PMC - NIH. URL: [Link]

-

Title: Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Source: MDPI. URL: [Link]

-

Title: The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Source: MDPI. URL: [Link]

-

Title: Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Source: MDPI. URL: [Link]

-

Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Source: PubMed. URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US10633341B2 - Picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]

- 6. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2002020486A2 - Picolinic acid derivatives for the prevention and treatment of cancer in animals - Google Patents [patents.google.com]

- 8. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]

- 10. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of aminopicolinic acid derivatives

An In-depth Technical Guide to the Biological Activity of Aminopicolinic Acid Derivatives

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the biological activities of aminopicolinic acid derivatives. Moving beyond a simple recitation of facts, we delve into the mechanistic underpinnings, structure-activity relationships (SAR), and the practical experimental workflows essential for robust research in this field. The structure of this document is dictated by the scientific narrative of these compounds, from their foundational mechanism of action to their synthesis and evaluation, reflecting a logical progression of a research and development program.

Part 1: The Aminopicolinic Acid Core: A Scaffold of Potent Biological Activity

Aminopicolinic acid, a pyridine-2-carboxylic acid bearing an amino group, is a remarkably versatile chemical scaffold. Its derivatives form the basis of some of the most effective synthetic herbicides and are gaining interest as building blocks for pharmaceuticals and other biologically active compounds.[1][2] The core structure, characterized by a pyridine ring with a carboxylic acid at the 2-position and an amino group, provides a unique combination of functionality for diverse chemical reactions and biological interactions.[2]

Historically, the biological significance of this class of compounds is rooted in agriculture. The discovery of early picolinate herbicides like Picloram in the 1960s marked a significant advancement in weed control.[3] These were followed by compounds such as Clopyralid and Aminopyralid, which offered improved selectivity and efficacy.[4][5] The last two decades have seen a renaissance in aminopicolinate research, leading to the discovery of the highly potent 6-aryl-picolinate herbicides, including halauxifen-methyl (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active), which are effective at remarkably low application rates.[6][7] This evolution highlights a sophisticated understanding of how subtle molecular modifications can dramatically influence biological activity.

Part 2: The Primary Biological Role: Herbicidal Activity as Synthetic Auxins

The most well-documented and commercially significant is their function as herbicides. They belong to the synthetic auxin class, a group of compounds that mimic the natural plant hormone indole-3-acetic acid (IAA), leading to catastrophic disruption of normal plant growth processes.[4][8][9]

Mechanism of Action: Hijacking the Plant's Growth Signals

Natural auxins like IAA are essential hormones that regulate nearly every aspect of plant growth and development. They do this by binding to specific receptor proteins, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin-Signaling F-box) family of proteins. This binding event triggers the degradation of Aux/IAA transcriptional repressor proteins, thereby activating the expression of auxin-responsive genes that control cell division, elongation, and differentiation.

Aminopicolinic acid herbicides hijack this precise regulatory system.[10] Due to their structural similarity to IAA, they bind to the auxin co-receptor sites with high affinity.[11][12] Research has shown that different derivatives may have unique binding preferences; for instance, the arylpicolinate herbicide halauxifen-methyl preferentially binds to the AFB5 co-receptor in Arabidopsis thaliana.[13][14]

This binding initiates a cascade of events that proves lethal to susceptible plants:

-

Deregulated Gene Expression : The herbicide-receptor binding leads to the rapid degradation of Aux/IAA repressors, causing a massive and sustained activation of auxin-responsive genes.

-

Hormonal Imbalance : This leads to a disruption of IAA homeostasis and stimulates the overproduction of other plant hormones, notably ethylene and abscisic acid (ABA).[13][15] The upregulation of genes like ACS (involved in ethylene synthesis) and NCED (involved in ABA synthesis) is a key downstream effect.[13][15][16]

-

Uncontrolled Growth & Senescence : The hormonal chaos induces rapid, uncontrolled, and disorganized cell division and elongation. This manifests as visible symptoms like leaf and stem twisting (epinasty), tissue swelling, and ultimately, the cessation of nutrient transport, leading to plant senescence and death.[17][18]

Profile of Key Commercial Herbicides

The structural diversity of aminopicolinic acid derivatives has led to a range of commercial products with distinct properties and applications.

| Herbicide | Chemical Name | Year Commercialized | Typical Use Rate (g ae/ha) | Key Target Weeds | Soil Half-Life (Typical) |

| Picloram | 4-amino-3,5,6-trichloropyridine-2-carboxylic acid | 1963[3] | 125 - 1120[19] | Woody plants, perennial broadleaf weeds[3][20] | > 90 days (can exceed 1 year)[3] |

| Clopyralid | 3,6-dichloro-2-pyridinecarboxylic acid | 1975[5] | 105 - 500[19] | Thistles, knapweeds, legumes[5] | 10 - 70 days |

| Aminopyralid | 4-amino-3,6-dichloropyridine-2-carboxylic acid | 2005[4] | 5 - 120[19][21] | Invasive broadleaf plants (e.g., thistles, knapweeds)[21] | ~34 days[21] |

| Halauxifen-methyl | methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate | ~2015[19] | 2 - 5[7] | Broadleaf weeds in cereals (e.g., cleavers, pigweed)[18] | < 1 day (degrades to acid)[18] |

| Florpyrauxifen-benzyl | benzyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate | ~2018[7] | 20 - 40 | Broadleaf, sedge, and grass weeds in rice[7] | Rapid degradation |

Note: Use rates and soil half-life can vary significantly based on formulation, soil type, and environmental conditions.

Structure-Activity Relationships (SAR): Designing Potent Herbicides

The development from Picloram to the modern arylpicolinates is a masterclass in SAR-driven design.[22][23] Key insights have guided the synthesis of progressively more potent and selective molecules.

-

The Picolinate Core : The 4-amino-picolinic acid scaffold is essential for auxin-mimic activity. The carboxylic acid at C2 and the amino group at C4 are critical for binding to the auxin receptor pocket.

-

Halogenation : Chlorine atoms at the C3, C5, and C6 positions (as in Picloram) contribute to the molecule's stability and herbicidal potency. Aminopyralid, which is more potent than clopyralid, demonstrates the benefit of the C4-amino group.[5]

-

The 6-Aryl "Tail" : The breakthrough discovery of the 6-aryl-picolinates (e.g., Arylex™ and Rinskor™) showed that replacing the C6-chlorine with a substituted aryl group dramatically increases herbicidal activity.[6][19] The specific substitution pattern on this aryl "tail"—such as fluorine, chlorine, and methoxy groups—has a profound effect on the molecule's binding affinity, translocation within the plant, and overall efficacy.[24][25]

Part 3: Methodologies for Evaluating Biological Activity

A robust evaluation of novel aminopicolinic acid derivatives requires a systematic workflow, beginning with synthesis and progressing through a tiered screening process. The protocols described below represent a self-validating system, where each step provides the necessary data to justify advancing to the next.

Protocol: Synthesis of a Novel 6-Aryl-Aminopicolinic Acid Derivative

This protocol provides a generalized workflow for synthesizing novel derivatives, a crucial first step in exploring new chemical space. The synthesis of 4-aminopicolinic acids and their subsequent elaboration, for example via Sonogashira coupling, are common strategies.[1][26]

Objective: To synthesize a novel 6-aryl-picolinate derivative for biological screening.

Causality: This multi-step synthesis is designed to build complexity logically. Starting with a commercially available picolinic acid, we introduce the key functional groups sequentially. The choice of a palladium-catalyzed cross-coupling reaction in Step 3 is critical for efficiently creating the C-C bond to the aryl "tail," which is a hallmark of modern, highly potent derivatives.[1]

Methodology:

-

Nitration & N-Oxide Reduction (if starting from picolinic acid): a. Synthesize 4-nitropicolinic acid N-oxide from picolinic acid N-oxide using a mixture of sulfuric and fuming nitric acid.[1] b. Reduce the nitro group and the N-oxide simultaneously via catalytic hydrogenation (e.g., using Pd/C catalyst under a hydrogen atmosphere) to yield 4-aminopicolinic acid.[1]

-

Halogenation of the Core: a. Protect the carboxylic acid (e.g., as a methyl ester). b. Perform electrophilic halogenation to install chlorine atoms at the desired positions (e.g., C3, C5).

-

Suzuki or Sonogashira Cross-Coupling: a. React the halogenated aminopicolinate intermediate with a desired arylboronic acid (Suzuki) or terminal alkyne (Sonogashira) in the presence of a palladium catalyst (e.g., (Ph₃P)₂PdCl₂) and a suitable base.[1] This step introduces the crucial 6-aryl group.

-

Saponification/Deprotection: a. Hydrolyze the ester group using a base (e.g., LiOH, NaOH) to yield the final carboxylic acid derivative. b. Purify the final product using column chromatography or recrystallization.

-

Characterization: a. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Protocol: Tiered Screening for Herbicidal Activity

Objective: To quantify the herbicidal efficacy and selectivity of newly synthesized compounds.

Causality: A tiered approach is efficient and cost-effective. A high-throughput in vitro assay (Tier 1) quickly identifies active compounds and provides quantitative IC₅₀ data. Promising candidates then advance to more complex and resource-intensive whole-plant greenhouse trials (Tier 2) to confirm activity and assess crop safety.

Tier 1: In Vitro Root Growth Inhibition Assay This assay uses a model plant, such as Arabidopsis thaliana or Brassica napus, to rapidly assess phytotoxicity.[5][27]

Methodology:

-

Preparation: a. Prepare stock solutions of test compounds in DMSO. b. Prepare agar growth medium (e.g., Murashige and Skoog) in petri dishes, incorporating the test compounds at a range of concentrations (e.g., 0.1 µM to 250 µM). Include a positive control (e.g., Picloram) and a DMSO-only negative control.

-

Plating: a. Surface-sterilize seeds of the model plant. b. Aseptically place 5-10 seeds on the surface of the agar in each petri dish.

-

Incubation: a. Seal the plates and incubate them vertically in a growth chamber with a controlled light/dark cycle and temperature for 5-7 days.

-

Data Collection & Analysis: a. After the incubation period, photograph the plates. b. Measure the primary root length for each seedling using image analysis software (e.g., ImageJ). c. Calculate the percent inhibition of root growth for each concentration relative to the negative control. d. Use the dose-response data to calculate the IC₅₀ value (the concentration required to inhibit root growth by 50%) for each compound.[19]

Tier 2: Whole Plant Post-Emergence Greenhouse Assay This assay evaluates the performance of promising compounds on target weed species and, potentially, crop species.[5][16]

Methodology:

-

Plant Growth: a. Grow target weed species (e.g., Amaranthus retroflexus, Galium aparine) and crop species (e.g., wheat, corn) in pots in a greenhouse until they reach a specific growth stage (e.g., 2-4 true leaves).

-

Compound Application: a. Prepare spray solutions of the test compounds at various application rates (e.g., 50 to 1000 g/ha). b. Apply the solutions to the plants using a calibrated track sprayer to ensure uniform coverage.

-

Evaluation: a. Return plants to the greenhouse and monitor for herbicidal symptoms. b. At set time points (e.g., 7, 14, and 21 days after treatment), visually assess plant injury on a scale of 0% (no effect) to 100% (complete death). c. For a quantitative measure, harvest the above-ground biomass and record the fresh or dry weight, comparing it to untreated control plants.

Part 4: Emerging Biological Activities and Future Directions

While their role as herbicides is well-established, the aminopicolinic acid scaffold is a valuable starting point for discovering other biological activities.

-

Pharmaceutical Building Blocks : The unique functionality of aminopicolinic acids makes them useful intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs).[2] Derivatives have been investigated as positive allosteric modulators of metabotropic glutamate receptors (mGluR4), which are targets for central nervous system disorders.[28]

-

Coordination Chemistry and Catalysis : The nitrogen atom of the pyridine ring and the carboxylate group make aminopicolinic acids excellent ligands for transition metals. These metal complexes have shown potential superoxide dismutase (SOD) and antimicrobial activities.[1]

-

Agrochemical Innovation : Future research in the agrochemical sector will likely focus on designing derivatives with novel modes of action to combat herbicide resistance. Furthermore, there is a strong drive to develop compounds with even more favorable environmental profiles, such as lower soil persistence and enhanced crop selectivity.[29]

The continued exploration of this chemical class, guided by SAR principles and modern synthetic methods, promises to yield novel compounds with tailored biological activities for a wide range of applications in both agriculture and medicine.

Part 5: References

-

Solutions Pest & Lawn. (n.d.). Aminopyralid Herbicide. Retrieved from [Link]

-

Solutions Pest & Lawn. (n.d.). Picloram Herbicide. Retrieved from [Link]

-

Bawa, R. A., & Beatty, A. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6(4). Retrieved from [Link]

-

Epp, J. B., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry, 24(3), 362-371. Retrieved from [Link]

-

Minnesota Department of Agriculture. (n.d.). Halauxifen-methyl. Retrieved from [Link]

-

Bush Chemicals. (2025, March 6). Expert Insight: How Picloram Stands Out Among Herbicides. Retrieved from [Link]

-

Chemical Warehouse. (n.d.). Halauxifen-methyl - Active Ingredient Page. Retrieved from [Link]

-

Grokipedia. (n.d.). Picloram. Retrieved from [Link]

-

Masters, R. A., et al. (2005, November 10). Aminopyralid: a New Herbicide for Pasture Vegetation Management. Agronomy Society of America. Retrieved from [Link]

-

Chemical Warehouse. (n.d.). Picloram - Active Ingredient Page. Retrieved from [Link]

-

Cultivar Magazine. (2025, October 3). Aminopyralid. Retrieved from [Link]

-

Dow AgroSciences. (n.d.). Aminopyralid Family of Herbicides. Retrieved from [Link]

-

Wang, T., et al. (2022). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. International Journal of Molecular Sciences, 23(14), 7681. Retrieved from [Link]

-

Pesticides Info. (2024, February 8). Halauxifen methyl wheat herbicide [Video]. YouTube. Retrieved from [Link]

-

Beatty, A., & Bawa, R. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Retrieved from [Link]

-

University of Warwick. (2023, December 21). Unique Herbicide Binding Pattern discovered via Dow Agrosciences and University of Warwick collaboration. Retrieved from [Link]

-

Han, J., et al. (2025, February 13). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. ResearchGate. Retrieved from [Link]

-

Beatty, A., & Bawa, R. A. (2012). Synthesis of some aminopicolinic acids. University of Missouri - St. Louis Profiles. Retrieved from [Link]

-

Wang, T., et al. (2022, October 14). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. ResearchGate. Retrieved from [Link]

-

Beyond Pesticides. (2011). ChemicalWatch Factsheet - Aminopyralid. Retrieved from [Link]

-

Han, J., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 29(4), 868. Retrieved from [Link]

-

Epp, J. B., et al. (2025, August 6). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. ResearchGate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 4-Aminopicolinic Acid in Organic Synthesis. Retrieved from [Link]

-

Zhang, Z., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. International Journal of Molecular Sciences, 25(2), 920. Retrieved from [Link]

-

Siddall, T., et al. (2025). Synthesis and biological activity of 6-arylpicolinate herbicides with 2,3,4-trisubstituted aryl tails. ACS Fall 2025. Retrieved from [Link]

-

Wang, H., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. Retrieved from [Link]

-

Epp, J., et al. (n.d.). Synthesis and biological activity of 6-arylpicolinate herbicides with 3,4-disubstituted aryl tails. ACS Presentations. Retrieved from [Link]

-

Wang, H., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PubMed. Retrieved from [Link]

-

Autechem. (n.d.). 6-Aminopyridine-2-carboxylic Acid: Properties, Applications, and Quality Standards. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Aminopicolinic acid. PubChem Compound Database. Retrieved from [Link]

-

Gaĭdukova, L. A., et al. (2000). [Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical data]. Izvestiia Akademii nauk. Seriia biologicheskaia, (2), 153–157. Retrieved from [Link]

-

Engers, D. W., et al. (2011). Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4)) with CNS exposure in rats. Journal of Medicinal Chemistry, 54(4), 1106-1110. Retrieved from [Link]

-

Structure and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives. QSAR analysis of cinnoline derivatives with antibacterial properties. (2025, August 5). ResearchGate. Retrieved from [Link]

-

Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

-

ChemBK. (2024, April 9). 4-Aminopicolinic acid. Retrieved from [Link]

-

Structure-activity relationships for the design of small-molecule inhibitors. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Aicha, A. B., et al. (2024). Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. Molecules, 29(12), 2901. Retrieved from [Link]

Sources

- 1. irl.umsl.edu [irl.umsl.edu]

- 2. nbinno.com [nbinno.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Aminopyralid (Aminopyralid) - Revista Cultivar [revistacultivar.com]

- 5. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemicalwarehouse.com [chemicalwarehouse.com]

- 9. youtube.com [youtube.com]

- 10. howplantswork.wordpress.com [howplantswork.wordpress.com]

- 11. Picloram Herbicide | Solutions Pest & Lawn [solutionsstores.com]

- 12. chemicalwarehouse.com [chemicalwarehouse.com]

- 13. Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl [mdpi.com]

- 14. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. solutionsstores.com [solutionsstores.com]

- 18. mda.state.mn.us [mda.state.mn.us]

- 19. mdpi.com [mdpi.com]

- 20. bushchemicals.com [bushchemicals.com]

- 21. Aminopyralid: a New Herbicide for Pasture Vegetation Management. [scisoc.confex.com]

- 22. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis and biological activity of 6-arylpicolinate herbicides with 2,3,4-trisubstituted aryl tails - American Chemical Society [acs.digitellinc.com]

- 25. Synthesis and biological activity of 6-arylpicolinate herbicides with 3,4-disubstituted aryl tails - American Chemical Society [acs.digitellinc.com]

- 26. "Synthesis of Some Aminopicolinic Acids" by Alicia Beatty and Ramadan Bawa [irl.umsl.edu]

- 27. researchgate.net [researchgate.net]

- 28. Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4)) with CNS exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Unique Herbicide Binding Pattern discovered via Dow Agrosciences and University of Warwick collaboration [warwick.ac.uk]

A Strategic Guide to Elucidating the Therapeutic Targets of 6-(3-Aminophenyl)picolinic Acid

Abstract

The identification of a small molecule's biological target is a foundational step in drug discovery, transforming a compound with an observed phenotype into a tool for mechanistic inquiry and a potential therapeutic lead. This technical guide presents a comprehensive, multi-pronged strategy for the deconvolution of therapeutic targets for 6-(3-aminophenyl)picolinic acid, a novel compound for which public data is scarce. This document serves as a roadmap for researchers, scientists, and drug development professionals, detailing a logical, self-validating workflow from initial computational predictions to rigorous biochemical and cellular validation. By integrating in silico, in vitro, and cell-based methodologies, this guide provides the technical details and causal reasoning necessary to systematically uncover and validate the molecular targets of this and other novel small molecules.

Introduction: The Challenge of Target Deconvolution

This compound is a pyridine derivative featuring a picolinic acid scaffold, a known chelating agent and an endogenous metabolite of tryptophan with a range of reported biological effects, including neuroprotective and immunological activities.[1][2][3] The addition of the 3-aminophenyl moiety creates a novel chemical entity whose specific biological targets are not yet publicly characterized.[4] The journey from a promising bioactive compound to a validated therapeutic requires a deep understanding of its mechanism of action, which begins with identifying its direct molecular target(s).[5][6]

This guide provides a robust, experience-driven framework for this process, known as target identification or deconvolution. We will proceed through a phased approach, emphasizing the rationale behind experimental choices and the inclusion of self-validating controls to ensure scientific rigor.

Phase 1: In Silico Target Prediction and Hypothesis Generation

Before initiating resource-intensive wet-lab experiments, computational methods can provide a valuable, cost-effective starting point to generate a tractable list of potential targets.[7][8] This phase leverages the vast amount of existing biological and chemical data to predict interactions based on the molecule's structure.

Ligand-Based Approaches: Similarity Guiding Discovery

The fundamental principle of ligand-based methods is that structurally similar molecules often share biological targets.[9] We can compare the structure of this compound against large databases of bioactive molecules with known targets.

-

Core Rationale: By quantifying the 2D and 3D structural similarity between our query molecule and known ligands, we can infer a list of probable protein targets. This approach is powerful for identifying potential off-target effects as well as primary targets.[9][10]

-

Recommended Tools:

-

SwissTargetPrediction: A user-friendly web server that predicts targets based on a combination of 2D and 3D similarity measures.[9]

-

Public Databases: Searching databases like ChEMBL and PubChem for structurally related compounds can reveal their known biological activities and targets, providing a foundation for our hypotheses.[11][12]

-

Structure-Based Approaches: Docking and Virtual Screening

If high-resolution 3D structures of potential target proteins are available, molecular docking can predict the binding conformation and affinity of this compound to these proteins.

-

Core Rationale: This method simulates the interaction between the small molecule (ligand) and the protein's binding site, providing a score that estimates binding affinity.[7][8] It is particularly useful for prioritizing a list of targets generated from other methods.

-

Workflow:

-

Target Selection: Choose a panel of potential targets (e.g., kinases, G-protein coupled receptors, metabolic enzymes) based on the therapeutic area of interest or initial ligand-based predictions.

-

Virtual Screening: Dock the 3D structure of this compound against the crystal structures of the selected targets.

-

Analysis: Rank targets based on docking scores and analyze the predicted binding poses for key interactions (e.g., hydrogen bonds, hydrophobic contacts).

-

Table 1: Comparison of In Silico Target Prediction Methods

| Method | Principle | Advantages | Limitations |

| Ligand-Based (e.g., SwissTargetPrediction) | Similarity to known active ligands predicts shared targets.[9] | Fast, does not require protein structures, good for hypothesis generation. | Limited by the chemical space of known ligands; may miss truly novel targets. |

| Structure-Based (Molecular Docking) | Simulates binding of a molecule to a protein's 3D structure.[7] | Provides mechanistic insight into binding mode, can prioritize hits. | Requires high-quality protein structures, scoring functions can be inaccurate. |

Phase 2: In Vitro Biochemical Approaches for Target Identification

Following computational analysis, the next critical step is to obtain direct physical evidence of binding between the compound and its protein targets from a complex biological mixture. Affinity-based methods are the cornerstone of this phase.[5][13]

Affinity Chromatography coupled with Mass Spectrometry (AP-MS)

AP-MS is a powerful and unbiased technique for isolating and identifying proteins that physically interact with a small molecule.[14][15][16]

-

Core Rationale: The compound of interest is immobilized on a solid support (e.g., resin beads) and used as "bait" to capture its binding partners ("prey") from a cell or tissue lysate.[15][17] The captured proteins are then eluted, separated, and identified by mass spectrometry.[16]